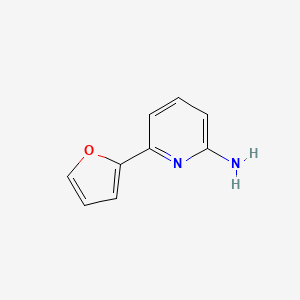

6-(furan-2-yl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOIEDJLGHQKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Furan 2 Yl Pyridin 2 Amine and Its Analogs

Direct Synthetic Routes to the 6-(Furan-2-yl)pyridin-2-amine Core

The most direct approaches to synthesizing the this compound core often involve the coupling of a pre-functionalized pyridine (B92270) ring with a furan (B31954) synthon. Palladium-catalyzed cross-coupling reactions are paramount in this regard. For instance, the Suzuki-Miyaura coupling of 2-aminopyridine (B139424) derivatives with furan-2-boronic acid or its esters provides a powerful and efficient method. A common strategy involves using a halogenated 2-aminopyridine, such as 6-bromo-2-aminopyridine, as the coupling partner. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., sodium carbonate, potassium phosphate) and a suitable solvent system (e.g., toluene/water, dioxane).

Another direct approach is the Stille coupling, which utilizes an organotin reagent, such as 2-(tributylstannyl)furan, with a halogenated 2-aminopyridine. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling.

Furthermore, direct C-H arylation has emerged as an atom-economical alternative. This method involves the direct coupling of a C-H bond on the furan ring with a functionalized pyridine, or vice versa, catalyzed by a transition metal, often palladium or rhodium. This approach avoids the pre-functionalization required for traditional cross-coupling reactions, thereby reducing step count and waste.

| Reaction Type | Pyridine Substrate | Furan Reagent | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | 6-Halo-2-aminopyridine | Furan-2-boronic acid/ester | Pd catalyst, Base | High yields, good functional group tolerance |

| Stille Coupling | 6-Halo-2-aminopyridine | 2-(Tributylstannyl)furan | Pd catalyst | Effective, but tin toxicity is a drawback |

| Direct C-H Arylation | 2-Aminopyridine | Furan | Transition metal catalyst, Oxidant | Atom-economical, fewer pre-functionalization steps |

Synthesis of Pyridine-2-amine Derivatives with Furan Substituents

The synthesis of a broader range of pyridine-2-amine derivatives bearing furan substituents often involves constructing the pyridine ring itself with the furan moiety already incorporated into one of the precursors. This allows for greater structural diversity in the final products.

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single synthetic operation. For the synthesis of furan-substituted pyridine-2-amines, MCRs that form the pyridine ring are particularly valuable. One such approach is a variation of the Hantzsch pyridine synthesis, where a β-ketoester, an aldehyde (such as furan-2-carbaldehyde), and a source of ammonia (B1221849) or an enamine are condensed together.

A notable MCR involves the reaction of an α,β-unsaturated ketone bearing a furan group, a malononitrile (B47326) derivative, and an amine or ammonia source. This type of reaction, often catalyzed by a base, can lead to highly substituted dihydropyridine (B1217469) intermediates that can be subsequently oxidized to the corresponding pyridine-2-amine. The choice of starting materials allows for the introduction of various substituents on the pyridine ring.

The construction of the pyridine ring through cyclization is a fundamental strategy. For furan-substituted pyridines, this often involves the condensation of a 1,5-dicarbonyl compound or its synthetic equivalent, where one of the carbonyl precursors contains a furan ring. For example, the reaction of a chalcone (B49325) derived from furan-2-carbaldehyde with an enaminone can lead to the formation of the pyridine ring through a series of condensation and cyclization steps.

Another powerful cyclization strategy is the Bohlmann-Rahtz pyridine synthesis. This involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. By using an enamine derived from a β-ketoester and an α,β-unsaturated ketone or aldehyde featuring a furan moiety, a wide range of substituted pyridines can be accessed.

As mentioned for the direct synthesis, palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of a wider array of furan-substituted pyridine-2-amine analogs. The Suzuki-Miyaura coupling is particularly prominent due to the commercial availability and stability of a wide range of boronic acids and their esters. This methodology allows for the late-stage introduction of the furan ring onto a pre-existing functionalized pyridine-2-amine core. For example, various substituted 6-halopyridin-2-amines can be coupled with different furan-2-boronic acids (or vice versa) to generate a library of analogs. The reaction conditions are generally mild and tolerate a broad range of functional groups, making it a highly versatile tool.

| Catalyst System | Substrates | Typical Conditions | Advantages |

| Pd(PPh₃)₄ / Na₂CO₃ | Halopyridine, Furanboronic acid | Toluene/Ethanol (B145695)/Water, Reflux | Robust, widely used |

| Pd(dppf)Cl₂ / K₃PO₄ | Halopyridine, Furanboronic acid | Dioxane, 80-100 °C | High efficiency, good for challenging substrates |

| Buchwald Palladacycles / Cs₂CO₃ | Chloropyridine, Furanboronic acid | t-BuOH/Water, Reflux | High activity, allows for use of less reactive chlorides |

Ring Opening and Closing Cascade (ROCC) reactions represent a sophisticated approach to synthesizing complex heterocyclic systems. In the context of functionalized pyridines, this could involve the reaction of a suitably substituted cyclic precursor that undergoes a ring-opening to generate a reactive intermediate, which then cyclizes to form the desired pyridine ring. For instance, a pyrylium (B1242799) salt can react with an amine to undergo a ring opening to a pentadienone intermediate, which then cyclizes to form a pyridine. If the initial pyrylium salt contains a furan substituent, this moiety will be incorporated into the final pyridine product.

Another example of a ROCC-type mechanism can be seen in the transformation of other heterocyclic systems, such as pyrimidines or oxazines, into pyridines. These reactions are often promoted by specific reagents or reaction conditions and can lead to highly functionalized pyridine products that might be difficult to access through more traditional methods.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Synthesis of Pyrimidine-2-amine Derivatives Featuring Furan Moieties

The synthesis of pyrimidine-2-amine derivatives that incorporate a furan ring follows similar principles to pyridine synthesis, primarily involving the construction of the pyrimidine (B1678525) core from furan-containing building blocks. The most common and direct method is the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or its equivalent, where the furan moiety is part of the dicarbonyl backbone.

For example, the reaction of guanidine nitrate (B79036) with a β-ketoester containing a furan ring, such as ethyl 3-(furan-2-yl)-3-oxopropanoate, in the presence of a base like sodium ethoxide, will lead to the formation of a 4-(furan-2-yl)-6-hydroxypyrimidin-2-amine. The hydroxyl group can then be further functionalized, for instance, by chlorination followed by nucleophilic substitution, to introduce additional diversity.

Another key precursor is a furan-substituted chalcone. The reaction of such a chalcone with urea (B33335) or thiourea (B124793) can lead to the formation of dihydropyrimidinone or dihydropyrimidinethione derivatives, which can be subsequently oxidized to the corresponding pyrimidine-2-amines. This approach is a variant of the well-known Biginelli reaction.

| Pyrimidine Synthesis | Key Precursors | Typical Reagents/Conditions | Product Type |

| Principal Synthesis | Guanidine, Furan-β-ketoester | Base (e.g., NaOEt), Ethanol, Reflux | Hydroxypyrimidin-2-amine |

| Biginelli-type Reaction | Furan-chalcone, Urea/Thiourea, β-ketoester | Acid catalyst (e.g., HCl), Reflux | Dihydropyrimidinone/thione |

Cyclization of Chalcone Precursors with Guanidine Derivatives

A prevalent method for synthesizing 2-aminopyrimidine (B69317) analogs of this compound involves the cyclization of chalcone precursors with guanidine derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates that can be readily prepared through Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde. researchgate.netekb.eg

In the context of synthesizing furan-containing analogs, a furan-2-yl chalcone is reacted with guanidine. This reaction typically proceeds in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, in a suitable solvent like ethanol. ekb.egbiointerfaceresearch.com The mechanism involves the Michael addition of the guanidine to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the 2-aminopyrimidine ring. biointerfaceresearch.com

For instance, the reaction of (E)-1-(2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one with guanidine in ethanol under reflux conditions yields 4-(2-amino-6-(furan-2-yl)pyrimidin-4-yl)benzene-1,3-diol. biointerfaceresearch.com Similarly, various substituted furan-chalcones can be cyclized with guanidine hydrochloride to produce a range of 4,6-diaryl-2-aminopyrimidines, which are structural analogs of the target pyridine compound. nih.govacs.org

| Chalcone Precursor | Guanidine Derivative | Product | Reference |

| (E)-1-(2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | Guanidine | 4-(2-amino-6-(furan-2-yl)pyrimidin-4-yl)benzene-1,3-diol | biointerfaceresearch.com |

| 1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Guanidine Hydrochloride | 4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine | researchgate.net |

| 1-(Furan-2-yl)-3-phenylprop-2-en-1-one | Guanidine Hydrochloride | 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine | researchgate.net |

Utilization of Furan-Containing Thio-Pyrimidines as Building Blocks

Furan-containing thio-pyrimidines serve as valuable synthons for the construction of more complex heterocyclic systems. A key example is the use of 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol as a versatile building block. This compound can be synthesized through a one-pot, three-component reaction. rsc.org

The reactivity of the pyrimidine-2-thiol (B7767146) allows for its derivatization and subsequent use in constructing fused heterocyclic systems. For example, it can react with various nitrogen nucleophiles. Treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a hydrazinopyrimidine, which can then be used as a key intermediate for the synthesis of nitrogen bridgehead compounds such as triazolo-pyrimidines. rsc.org The thioamide-iminothiol tautomerism of these compounds plays a crucial role in their reactivity. rsc.org

Furthermore, 2-thio-containing pyrimidines can undergo S-alkylation followed by nucleophilic substitution of the alkylthio group, providing a pathway to introduce various functionalities at the 2-position of the pyrimidine ring. nih.gov This strategy highlights the utility of furan-containing thio-pyrimidines as versatile intermediates in heterocyclic synthesis.

Derivatization and Functionalization Strategies

Once the core this compound scaffold is obtained, it can be further modified through various derivatization and functionalization reactions to generate a library of related compounds.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a fundamental strategy for the functionalization of pyridines, particularly at the 2- and 4-positions which are activated towards nucleophilic attack. bohrium.comnih.gov In the case of 6-substituted-2-aminopyridines, the existing amino group can be displaced by other nucleophiles, although this can be challenging due to the electron-donating nature of the amino group. bohrium.com

More commonly, a leaving group such as a halogen at the 2- or 6-position of the pyridine ring is displaced by a nucleophile. For instance, the reaction of 2,6-dibromopyridine (B144722) with amines can selectively yield 6-bromo-2-aminopyridines. researchgate.net The remaining bromo-substituent can then be subjected to cross-coupling reactions to introduce the furan-2-yl group.

Alternatively, activation of the pyridine ring can facilitate nucleophilic substitution. This can be achieved by forming N-oxides or N-alkyl pyridinium (B92312) salts, which increases the electrophilicity of the pyridine ring. nih.gov For example, 2-halopyridinium salts, which are bench-stable, can react with a variety of amine nucleophiles under mild conditions to afford 2-aminopyridine derivatives. mdpi.com

Acylamino and Sulfonamido Derivatization of Pyridine-2-amines

The amino group of this compound is a key site for derivatization. Acylation and sulfonylation of this amino group can lead to the formation of a wide range of amide and sulfonamide derivatives, respectively.

N-acylation can be achieved by reacting the aminopyridine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For example, the synthesis of N-acyl-6-sulfonamide-tetrahydroquinoline derivatives has been reported, showcasing the formation of an amide bond on a related heterocyclic system. researchgate.net In a more direct analogy, the reaction of 2-aminopyridine with furan-2,5-dicarboxylic acid dichloride results in the formation of N²,N⁵-di(pyridin-2-yl)furan-2,5-dicarboxamide. acs.org

Sulfonamide derivatives can be prepared by reacting the aminopyridine with a sulfonyl chloride in the presence of a base. A notable example is the synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, which, although the sulfonamide is not directly on the pyridine's amino group, demonstrates the formation of sulfonamides within a furan-containing pyridine scaffold. researchgate.net The development of N-acyl-N-alkyl/aryl sulfonamides (NASAs/ArNASAs) as reactive electrophiles has also been explored for the modification of amino groups in biological systems, a strategy that could be adapted for synthetic purposes. ekb.eg

| Starting Material | Reagent | Product Type | Reference |

| 2-Aminopyridine | Furan-2,5-dicarboxylic acid dichloride | Acylamino derivative | acs.org |

| 6-Sulfonamide-tetrahydroquinoline | Various acyl chlorides | N-Acyl-6-sulfonamide-tetrahydroquinoline | researchgate.net |

| Amine | Sulfonyl chloride | Sulfonamide derivative | researchgate.net |

Cyanoacetylation and Related Synthetic Transformations

Cyanoacetylation of the amino group in 2-aminopyridines provides a versatile handle for further synthetic transformations. This reaction typically involves treating the aminopyridine with a cyanoacetylating agent such as cyanoacetic acid in the presence of a dehydrating agent, or more reactive species like cyanoacetyl chloride.

A highly relevant example is the cyanoacetylation of 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in dioxane. This reaction leads to the formation of a 3-cyano-N-(3-cyano-4-(furan-2-yl)-5,6-dimethylpyridin-2-yl)acetamide derivative. This product, containing a reactive cyanoacetyl group, can undergo further reactions. For instance, treatment with phenyl isothiocyanate can lead to the formation of a thiocarbamoyl derivative, which can then be cyclized to form thiazolidinone-containing compounds.

These transformations highlight the utility of cyanoacetylation in building molecular complexity from the initial this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 6 Furan 2 Yl Pyridin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of 6-(furan-2-yl)pyridin-2-amine derivatives provides characteristic signals for the protons on the pyridine (B92270) and furan (B31954) rings, as well as any substituents. The amino group protons typically appear as a broad singlet. Protons on the pyridine ring exhibit distinct coupling patterns, with chemical shifts influenced by the electronic effects of the furan and amine substituents. For instance, in a series of 2,5-disubstituted pyridine derivatives, the pyridine protons show predictable shifts based on the substituent. researchgate.net Similarly, the furan ring protons also show characteristic doublet and triplet signals.

In a study of 1-(2,3-dihydrobenzo[b] chimicatechnoacta.rudioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the furan protons were observed at 6.34 ppm and 6.71 ppm. nih.gov For N2,N5-di(pyridin-2-yl)furan-2,5-dicarboxamide, the furan protons appear as a singlet at 7.46 ppm. mdpi.com The chemical shifts and coupling constants are valuable for confirming the substitution pattern on both heterocyclic rings.

¹H NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | DMSO-d6 | 8.34 (s, 1H, NH of pyridine ring), 7.30 (s, 1H, furyl ring), 6.10–6.47 (m, 2H, furyl ring), 5.01 (s, 1H, C4–H), 4.09 (q, 4H, OCH2CH3), 2.29 (s, 6H, CH3), 1.20 (t, 6H, OCH2CH3) |

| N-(Furan-2-ylmethyl)-cyanoacetamide Derivative (7c) | DMSO-d6 | 8.41 (s, 2H, NH2), 7.96 (s, 1H, CH-O furyl), 7.54 (s, 1H, CH-O furfuryl), 7.10 (d, J=3.41 Hz, 1H, CH-furfuryl), 6.36 (d, J=3.41 Hz, 1H, CH-furfuryl), 6.22 (d, J=3.41 Hz, 1H, CH-furfuryl), 4.32 (s, 2H, CH2) |

| 2-(Furan-2-yl)-6-(5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-phenylquinoline-4-carboxylic acid | CDCl3 | 11.01 (s, 1H, COOH), 10.02 (s, 1H, NH), 9.67 (s, 1H, CH quinoline), 8.12 (d, 1H, CH quinoline), 8.10 (d, 1H, CH quinoline), 7.96 (d, 1H, H-furyl), 7.68-7.80 (m, 5H, H-furyl, H-Ar), 7.22-7.36 (m, 3H, H-Ar), 6.17-6.33 (m, 2H, H-furyl), 6.04 (s, 1H, CH) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine and furan rings are indicative of their electronic environment. For instance, the carbon attached to the nitrogen in the pyridine ring and the carbons of the furan ring show characteristic resonances.

In a study of pyrimidine-2-amine derivatives, the quaternary carbons of the pyrimidine (B1678525) ring were observed at highly deshielded peaks between 158.6-166.5 ppm. researchgate.net For 1-(2,3-dihydrobenzo[b] chimicatechnoacta.rudioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the furan carbon signals appeared at 109.25, 111.33, and 123.02 ppm. nih.gov The carbon of the C=N bond in the imidazole (B134444) ring was observed at 156 ppm. nih.gov

¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Derivative | CDCl3 | 166.2 (C=O), 152.8 (C4 in furyl ring), 147.7 (C2,6 in pyridine ring), 111.8, 108.3, 105.3 (C3,5 in pyridine ring), 55.9 (OCH3), 44.7 (C4 in pyridine ring), 18.8 (CH3) |

| N-(Furan-2-ylmethyl)-cyanoacetamide Derivative (7a) | DMSO-d6 | 160.52 (C=O), 159.42, 156.76, 148.18, 143.85, 140.58, 132.65, 132.01, 129.53, 128.39, 116.85, 110.99, 107.71 (Aromatic & Heterocyclic C), 116.18 (CN), 87.70, 75.90, 40.53 (CH2), 21.39 (CH3) |

| 4-(5-Chlorothiophen-2-yl)-6-(furan-2-yl)pyrimidin-2-amine | DMSO-d6 | 163.5 (C-NH), 160.1 (C=N), 158.9 (C-4), 143.3, 142.6, 136.12, 130.2, 128.4, 128.03, 127.9, 125.2, 102.5 (C-5) |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are instrumental in assigning proton and carbon signals unequivocally. These experiments establish correlations between coupled protons (COSY) and between protons and their directly attached carbons (HMQC/HSQC). For complex derivatives of this compound, 2D NMR is essential for distinguishing between isomeric products and for the complete assignment of all NMR signals, confirming the connectivity of the molecular framework. eurjchem.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amine group typically appear in the region of 3100-3500 cm⁻¹. uobabylon.edu.iq The C-N stretching vibrations and the aromatic C=C and C=N stretching vibrations of the pyridine and furan rings are observed in the fingerprint region (below 1650 cm⁻¹). researchgate.net For example, in a series of pyrimidine-2-amines, a broad peak between 3420-3730 cm⁻¹ was attributed to N-H stretching, while peaks at 1480-1650 cm⁻¹ were assigned to C=N groups. researchgate.net

Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3100 - 3500 |

| C-H Stretch (aromatic/heteroaromatic) | 3000 - 3100 |

| C=N Stretch (pyridine) | ~1600 - 1650 |

| C=C Stretch (aromatic/heteroaromatic) | ~1400 - 1600 |

| C-O-C Stretch (furan) | ~1000 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) gives the exact mass of the molecular ion, which allows for the determination of the elemental composition. For this compound derivatives, the molecular ion peak [M]⁺ is typically observed, confirming the molecular weight. The fragmentation pattern can provide further structural information. For instance, in the mass spectrum of 2-(furan-2-yl)-6-(5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-phenylquinoline-4-carboxylic acid, the molecular ion peak was observed, along with characteristic fragment ions. eurjchem.com The ESI-MS spectrum of 4-(5-chlorothiophen-2-yl)-6-(furan-2-yl)pyrimidin-2-amine showed a peak at m/z 278.1 corresponding to [M+H]⁺. researchgate.net

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, X-ray crystallography has been used to confirm the molecular structure and to study intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net

A study on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives utilized X-ray crystallography to determine their crystal structures, providing insights into their supramolecular features. mdpi.comresearchgate.net In another example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing details about its molecular geometry and intermolecular hydrogen bonding. researchgate.net These studies are crucial for understanding how these molecules pack in the solid state, which can influence their physical properties.

Single Crystal X-ray Diffraction (sXRD) for Molecular Structure Elucidation

Single-crystal X-ray diffraction (sXRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com For derivatives containing furan and pyridine rings, sXRD studies provide invaluable data on their crystal system, space group, and unit cell parameters, confirming their molecular structures. researchgate.net

For instance, crystallographic analysis of N-(pyridin-2-ylmethyl)furan-2-carboxamide, a related derivative, revealed that it crystallizes in an orthorhombic lattice with a Pca2₁ space group. researchgate.net Another study on pyridine-based 1,3,4-oxadiazole (B1194373) derivatives showed an orthorhombic crystal system with a Pbca space group, accommodating eight molecules per unit cell. acs.org The synthesis of various furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides has also led to the successful determination of their crystal structures, which primarily crystallize in monoclinic space groups such as P2₁/n or P2₁/c. mdpi.com These studies underscore the power of sXRD in unambiguously establishing the solid-state structure of these heterocyclic compounds. mdpi.com

Table 1: Crystallographic Data for Selected Furan-Pyridine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| N-(pyridin-2-ylmethyl)furan-2-carboxamide | C₁₁H₁₀N₂O₂ | Orthorhombic | Pca2₁ | 9.677(5) | 10.674(5) | 9.087(4) | 90 | 90 | 90 | researchgate.net |

| Pyridine-oxadiazole derivative 5f | - | Orthorhombic | Pbca | 14.583(3) | 9.3773(19) | 24.386(4) | 90 | 90 | 90 | acs.org |

Analysis of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound derivatives, including bond lengths, bond angles, and torsional angles, dictates their conformational preferences. The relative orientation of the furan and pyridine rings is a key geometric parameter. In N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between the furan and pyridine rings is 73.52(14)°. researchgate.net Similarly, in another derivative, N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, the dihedral angle between the thiophene (B33073) and pyridine rings is 77.79 (8)°. iucr.org

A detailed comparison of the molecular geometries in a series of furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides indicates significant conformational differences. mdpi.com These deviations are primarily related to the planarity of the carboxamide groups attached to the heterocyclic rings. Based on the dihedral angles, conformations can be classified as planar, semi-skew, or skew. mdpi.com For example, a study of 2-aminochalcone epoxides highlighted a complete description of their conformational features. mdpi.com In a furan-containing benzodiazepine (B76468) derivative, the tetrahydrodiazepine ring was found to adopt a boat conformation. researchgate.net

Table 2: Selected Torsion and Dihedral Angles for Furan-Pyridine Derivatives

| Compound | Torsion Angle | Value (°) | Dihedral Angle (Ring-Ring) | Value (°) | Ref. |

|---|---|---|---|---|---|

| N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide | N1—C1—C6—N2 | 79.64(16) | Thiophene-Pyridine | 77.79(8) | iucr.org |

| (S,E)-3-[4-(Furan-2-yl)...benzodiazepine | - | - | Benzene-Furan | 48.7(2) | researchgate.net |

Investigation of Supramolecular Features and Intermolecular Interactions

In many derivatives, intermolecular hydrogen bonds are prominent. For instance, N-H···N hydrogen bonds can form inversion dimers with a distinct R²₂(10) graph-set motif. iucr.org The crystal structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, a structural analogue, is stabilized by intermolecular N-H···N hydrogen bonds that create an R²₂(8) ring. researchgate.net Other significant interactions include C-H···O and C-H···π bonds. beilstein-journals.orgnih.gov In some structures, water molecules mediate hydrogen bonding networks, connecting adjacent molecules. mdpi.com

π-π stacking interactions are also frequently observed between the aromatic furan and pyridine rings. beilstein-journals.org These interactions can be offset, with plane-to-plane centroid distances around 3.4-3.6 Å. mdpi.comresearchgate.netbeilstein-journals.org For example, π-stacking interactions have been noted between furan and pyrimidine rings with a centroid distance of 3.442(1) Å. mdpi.com These varied intermolecular forces collectively stabilize the crystal lattice. mdpi.com

Hirshfeld Surface Analysis for Interatomic Contact Distribution

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties like d_norm onto the molecular surface, it provides a detailed picture of all close interatomic contacts. mdpi.com

This analysis has been applied to various furan and pyridine derivatives to calculate the distribution of intermolecular contacts. mdpi.comresearchgate.net The resulting 2D fingerprint plots provide a quantitative summary of these interactions. For a furan-containing benzodiazepine derivative, the Hirshfeld analysis showed that the most significant contributions to crystal packing come from H···H (46.8%), H···O/O···H (23.5%), and H···C/C···H (15.8%) contacts, indicating that van der Waals forces are dominant. researchgate.net In another study of N-(pyridin-2-ylmethyl)furan-2-carboxamide, H-H interactions were found to have the highest propensity for forming the crystal structure. researchgate.net The sharp spikes on the 2D fingerprint plots correspond to specific interactions like N-H···N and C-H···O hydrogen bonds, which appear as red regions on the d_norm mapped surface. mdpi.com

Table 3: Percentage Contribution of Interatomic Contacts from Hirshfeld Surface Analysis

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Ref. |

|---|---|---|---|---|---|

| (S,E)-3-[4-(Furan-2-yl)...benzodiazepine | 46.8 | 23.5 | 15.8 | - | researchgate.net |

| N-(pyridin-2-ylmethyl)furan-2-carboxamide | High | Significant | Significant | Significant | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For derivatives of this compound, the spectra typically show characteristic absorption bands in the 250-400 nm range, which are attributed to π → π* and n → π* transitions within the conjugated furan-pyridine system. researchgate.netresearchgate.net

A study on 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, a related furopyridine, showed absorption bands around 280 nm and 340 nm, assigned to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net Another related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, exhibited absorption maxima at 254 nm, 287 nm, and 355 nm in a chloroform (B151607) solution. researchgate.net The solvent can influence the position of these absorption bands; increasing solvent polarity often causes a shift to longer wavelengths (a bathochromic shift). researchgate.net

Table 4: UV-Vis Absorption Maxima (λmax) for Selected Furan-Pyridine Analogues

| Compound | λmax (nm) | Solvent | Ref. |

|---|---|---|---|

| 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine | 254, 287, 355 | Chloroform | researchgate.net |

| Furo[2,3-b]pyridine derivative (FP1) | 480 (emission) | Hexane | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Coordination Compounds

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique used to study materials with unpaired electrons. It is particularly valuable for characterizing coordination compounds of paramagnetic metal ions, such as copper(II). mdpi.comlibretexts.org When this compound or its derivatives act as ligands, they can form complexes with metal ions like Cu(II), and EPR spectroscopy can elucidate the coordination geometry and electronic structure of these complexes. mdpi.com

Cu(II) centers (d⁹ configuration) typically have axially elongated octahedral or square pyramidal geometries, which result in anisotropic EPR spectra, often of the axial or rhombic type. mdpi.comlibretexts.org For an axial spectrum, two principal g-values, g∥ and g⊥, are reported. The hyperfine splitting pattern can also provide information about the coordinating atoms. For instance, coordination to four identical nitrogen atoms often results in four main absorption-like peaks corresponding to g∥. libretexts.org

In a study of various Cu(II) complexes with pyridine and pyrazine (B50134) amides, powder X-band EPR spectra revealed diverse patterns ranging from axial to rhombic. mdpi.com For a Cu(II) complex in one study, the EPR signal showed g∥= 2.26 and g⊥ = 2.06. libretexts.org While a direct correlation is not always straightforward, these EPR patterns, in conjunction with other data, help in assigning the coordination environment of the Cu(II) ion in the solid state. mdpi.com

Table 5: Representative EPR Parameters for Cu(II) Complexes

| Complex Type | g∥ | g⊥ | A∥ (MHz) | Geometry | Ref. |

|---|---|---|---|---|---|

| Cu(II) complex with TEMPO | 2.26 | 2.06 | 520 | Axial | libretexts.org |

| General Cu(II) Complexes | g∥ > g⊥ | g⊥ | - | Axially Elongated | mdpi.comlibretexts.org |

Reaction Mechanisms and Chemical Transformations Involving 6 Furan 2 Yl Pyridin 2 Amine Precursors and Derivatives

Investigation of Primary Reaction Pathways and Intermediates

The formation of the 6-(furan-2-yl)pyridin-2-amine framework and its derivatives often proceeds through multi-step reaction sequences involving key intermediates. One common pathway involves the condensation of a suitable furan-containing precursor with a pyridine (B92270) building block. For instance, in the synthesis of 2,4,6-trisubstituted pyridines, a proposed mechanism begins with the oxidation of a benzylamine (B48309) to an imine. acs.org This imine can then participate in a series of condensation and addition reactions. acs.org

A plausible route to related substituted pyridines involves several key steps:

Imine Formation : A primary amine, such as benzylamine, can be oxidized to form an imine intermediate. acs.org Concurrently, hydrolysis of this imine may generate an aldehyde. acs.org

Condensation : The aldehyde can undergo a condensation reaction with a ketone (like an acetophenone (B1666503) derivative) to form a chalcone-like intermediate. acs.org Separately, the ketone can react with the amine to form an enamine. acs.org

Cyclization : A subsequent addition reaction between the enamine and the chalcone-like intermediate leads to a 1,4-dihydropyridine. acs.org

Aromatization : The final step is an oxidative aromatization to yield the stable pyridine ring. acs.org

In the context of building the furan (B31954) moiety, cycloisomerization of ketoacetylene intermediates is a recognized pathway to form 2,5-disubstituted furans. mdpi.com The synthesis of furopyridine derivatives can also be achieved through the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes, indicating a pathway initiated by a Michael addition. bohrium.com

Table 1: Key Intermediates in the Synthesis of Furan and Pyridine Heterocycles

| Intermediate Type | Role in Reaction Pathway | Example Precursors | Reference |

|---|---|---|---|

| Imine | Acts as an electrophile in condensation reactions. | Benzylamine | acs.org |

| Enamine | Acts as a nucleophile in addition reactions. | Acetophenone, Benzylamine | acs.org |

| Ketoacetylene | Undergoes cycloisomerization to form a furan ring. | Propargyl ether, Benzoyl chloride | mdpi.com |

| 1,4-Dihydropyridine | Precursor to the final aromatic pyridine ring. | Enamine, Chalcone-like intermediate | acs.org |

Mechanistic Insights into Cyclization and Condensation Reactions

Cyclization and condensation are pivotal transformations in the synthesis of the this compound scaffold. The mechanisms of these reactions are often catalyzed and can proceed through various pathways depending on the reactants and conditions.

One-pot oxidative condensation reactions, for example, can synthesize 2,4,6-trisubstituted pyridines from benzylamines and acetophenones. acs.org The mechanism for such a reaction, catalyzed by 4,6-dihydroxysalicylic acid and promoted by BF₃·Et₂O, involves the formation of multiple intermediates. acs.org The process includes the condensation of an enol with an aldehyde and the addition of an enamine, ultimately leading to a dihydropyridine (B1217469) intermediate that aromatizes. acs.org

In the formation of related heterocyclic systems like pyranopyrazoles, the reaction mechanism is proposed to start with a Knoevenagel condensation, followed by a Michael addition. bohrium.com This is succeeded by tautomerization and an intramolecular nucleophilic cyclization, culminating in the elimination of a water molecule to form the final product. bohrium.com Similarly, the synthesis of furopyridinone derivatives from 4-hydroxypyridinones and nitrostyrenes likely proceeds via a Michael addition of the pyridinone to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of nitrous acid. bohrium.com

The synthesis of furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides is achieved through a straightforward condensation reaction between the corresponding acyl chlorides and aromatic amines. mdpi.com This highlights a fundamental amide bond-forming reaction as a key step in building more complex derivatives.

Role of Nitrogen Nucleophiles in Reaction Selectivity

Nitrogen nucleophiles are crucial in the synthesis and transformation of furan- and pyridine-containing heterocycles. Their reactivity and the selectivity of their attack are central to forming the desired products. The nitrogen atom of an aminopyridine, for instance, can act as a potent nucleophile.

In the synthesis of imidazo[1,2-a]pyridines, which are structurally related to aminopyridines, the initial step is a nucleophilic substitution where the pyridine nitrogen of a 2-aminopyridine (B139424) attacks an α-haloketone. rsc.org The selectivity of this reaction can be influenced by substituents on the pyridine ring; steric hindrance at the C-6 position, for example, can significantly impact the reaction's success. rsc.org

Pyran-2-one derivatives can undergo rearrangement reactions when treated with various nitrogen nucleophiles, including 2-aminopyridine. researchgate.netimist.ma These reactions involve the opening of the pyran ring via nucleophilic attack, followed by recyclization to form new heterocyclic systems. researchgate.netimist.ma The nucleophilicity of the attacking amine can affect the reaction rate; for example, an electron-donating group on a 2-aminopyridine can increase the nucleophilic character of the amino group and accelerate the reaction. mdpi.com

Aziridines, which are three-membered nitrogen heterocycles, are highly susceptible to ring-opening by nucleophiles due to their inherent ring strain. clockss.org The regioselectivity of the nucleophilic attack on activated aziridines is a key factor in their synthetic utility. While heteroatom nucleophiles typically attack the β-carbon, the outcome with other nucleophiles can be less selective. clockss.org

Table 2: Influence of Nitrogen Nucleophiles on Reaction Outcomes

| Nucleophile | Substrate | Reaction Type | Outcome/Selectivity | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | α-Haloketone | Nucleophilic Substitution / Cyclization | Forms imidazo[1,2-a]pyridines; sensitive to steric hindrance. | rsc.org, rsc.org |

| 2-Aminopyridine | Pyran-2-one | Ring Opening / Rearrangement | Formation of new heterocyclic systems. | researchgate.net |

| Hydrazines | Pyrylium (B1242799) Salts | Condensation | Formation of N-aminopyridinium salts. | nih.gov |

| Aromatic Amines | Furan-2,5-dicarbonyl chloride | Condensation | Forms furan-2,5-dicarboxamides. | mdpi.com |

Analysis of Thermodynamic and Kinetic Control in Chemical Transformations

The final product distribution in the synthesis of heterocyclic compounds can often be dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest (lower activation energy), while thermodynamic control favors the most stable product, given conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times). wikipedia.orglibretexts.org

In the synthesis of furan and pyrazole (B372694) derivatives from a common heteropropargyl precursor, the reaction outcome can be steered by reaction conditions. mdpi.com The formation of a 2,5-disubstituted furan was found to be the thermodynamically controlled product, favored by longer reaction times. mdpi.com In contrast, a ketoacetylene intermediate, which can lead to a pyrazole derivative, was identified as the kinetically controlled product. mdpi.com This demonstrates that a single set of starting materials can be directed towards different heterocyclic cores by manipulating the reaction parameters.

The distinction is also critical in cycloaddition reactions. For example, the Diels-Alder reaction between cyclopentadiene (B3395910) and furan can yield two different isomers. At lower temperatures, the less stable endo isomer is the main product (kinetic control). wikipedia.org However, at elevated temperatures and after prolonged reaction times, the equilibrium shifts to favor the more stable exo isomer (thermodynamic control). wikipedia.org

This principle allows chemists to selectively synthesize a desired isomer or compound from a mixture of potential products by carefully choosing the reaction temperature, solvent, and duration. wikipedia.orglibretexts.org For complex molecules like this compound, understanding these control elements is essential for developing efficient and selective synthetic routes.

Coordination Chemistry and Materials Science Research of Furan Pyridin 2 Amine Scaffolds

Ligand Design and Versatile Coordination Modes

Ligands based on furan-pyridin-2-amine scaffolds are designed to incorporate multiple binding sites, which allows for the creation of diverse functional materials. mdpi.com The design of 6-(furan-2-yl)pyridin-2-amine features a bidentate chelating framework, capable of coordinating to a metal center through two nitrogen atoms: the pyridine (B92270) ring nitrogen and the exocyclic amino nitrogen. This chelation forms a stable five-membered ring with the metal ion, a common feature in coordination chemistry that enhances complex stability.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with furan-pyridin-2-amine type ligands typically involves the reaction of the ligand with a suitable metal salt, often a perchlorate (B79767) or halide, in a solvent like methanol (B129727) or ethanol (B145695). mdpi.comrsc.org While specific synthesis protocols for this compound complexes are not detailed in the searched results, the synthesis of complexes with the analogous ligand fpo provides a representative example.

Two such novel coordination compounds, M(fpo)₂(H₂O)₂₂ where M = Fe(II) or Co(II), were synthesized using 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo). mdpi.com These compounds were characterized through a suite of physico-chemical methods to confirm their structure and composition. mdpi.com

Table 1: Illustrative Characterization Techniques for Furan-Pyridin-2-Amine Type Complexes

| Technique | Purpose | Example Finding for fpo Complexes |

|---|---|---|

| Elemental Analysis (EA) | Confirms the empirical formula of the synthesized compound. | Found percentages of C, H, and N were consistent with the calculated formula for M(fpo)₂(H₂O)₂₂. mdpi.com |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies functional groups and confirms coordination of the ligand to the metal ion. | Shows characteristic vibrational bands for the ligand and shifts upon coordination. mdpi.com |

| Single-Crystal X-ray Diffraction (sXRD) | Determines the precise three-dimensional atomic structure, including bond lengths and angles. | Revealed an octahedral coordination environment for both Fe(II) and Co(II) ions, with two fpo ligands and two water molecules. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Characterizes the ligand structure in solution. | Confirms the successful synthesis of the organic ligand prior to complexation. mdpi.commdpi.com |

In the characterized fpo complexes, the metal ions (Fe(II) and Co(II)) are in an octahedral coordination sphere. mdpi.com Two fpo ligands coordinate in a bidentate fashion, and two water molecules occupy the remaining apical positions, forming {FeN₄O₂} and {CoN₄O₂} chromophores. mdpi.com

Magneto-chemical Properties of Coordination Compounds

The magnetic properties of coordination compounds derived from furan-pyridin-2-amine scaffolds are of particular interest for developing materials like single-molecule magnets (SMMs). mdpi.com SMMs are individual molecules that can function as tiny magnets, exhibiting slow relaxation of their magnetization, a property that could be exploited in high-density data storage and quantum computing. mdpi.comrsc.org The magnetic behavior is probed through various measurements.

Direct current (DC) magnetic susceptibility measurements are crucial for understanding the fundamental magnetic nature of a complex. mdpi.com These measurements, typically plotted as the product of molar magnetic susceptibility and temperature (χT) versus temperature (T), reveal the spin state of the metal ion and any interactions between metal centers. acs.org

For the analogous complex Co(fpo)₂(H₂O)₂₂, the room temperature χT value is 3.13 cm³ K mol⁻¹, which is higher than the expected spin-only value for a high-spin Co(II) ion (S = 3/2), indicating a significant orbital contribution. mdpi.com As the temperature is lowered, the χT value gradually decreases, which is characteristic of the depopulation of the Kramers doublets split by spin-orbit coupling and the distorted ligand field. mdpi.com The data confirms a high-spin arrangement and significant magnetic anisotropy. mdpi.com

Alternating current (AC) magnetic susceptibility measurements are the definitive method for identifying SMM behavior. uj.edu.pl The presence of an out-of-phase AC susceptibility signal (χ'') that is dependent on both frequency and temperature indicates slow relaxation of magnetization. uj.edu.pl

For the Co(fpo)₂(H₂O)₂₂ analogue, no out-of-phase signal was observed in a zero DC field. mdpi.com However, upon application of an external DC field, frequency-dependent χ'' signals appear, which is the hallmark of field-induced SMM behavior. mdpi.com This indicates that the external field suppresses rapid relaxation pathways, allowing the slow relaxation to be observed. The effective energy barrier for the reversal of magnetization (U_eff) for this complex was determined to be 65.3 K. mdpi.com

Zero-field splitting (ZFS) describes the splitting of spin sublevels in the absence of an external magnetic field and is a critical parameter for SMMs. acs.org It is quantified by the axial (D) and rhombic (E) parameters. A large and negative D value (easy-axis anisotropy) is generally desired for SMMs. acs.orgnih.gov

These parameters can be determined by fitting experimental DC magnetic data to a spin Hamiltonian model. nih.gov For the Co(fpo)₂(H₂O)₂₂ complex, analysis of the magnetic data revealed a large magnetic anisotropy with a D value of -21.2 cm⁻¹. mdpi.com This significant easy-axis anisotropy is a key factor in its observed field-induced SMM properties. mdpi.com Theoretical calculations, such as CASSCF/NEVPT2, can be used to support and further understand these experimental findings. mdpi.com

Table 2: Illustrative Magnetic Parameters for an Analogue Co(II) Complex

| Parameter | Value | Significance |

|---|---|---|

| Spin State (S) | 3/2 (High-spin) | Determined from DC magnetic data. mdpi.com |

| Axial ZFS (D) | -21.2 cm⁻¹ | Indicates large easy-axis magnetic anisotropy, crucial for SMM behavior. mdpi.com |

| Rhombic ZFS (E/D) | 0.12 | Quantifies the deviation from perfect axial symmetry. mdpi.com |

| Effective Barrier (U_eff) | 65.3 K | Energy barrier for magnetization reversal, determined from AC data under an applied field. mdpi.com |

Alternating Current (AC) Magnetic Measurements

Applications in Functional Material Design

The unique properties of metal complexes derived from furan-pyridin-2-amine scaffolds make them promising candidates for the design of advanced functional materials. mdpi.com The ability to fine-tune the structure and electronic properties through ligand modification allows for targeted material design. researchgate.net

The most prominent potential application lies in the field of molecular magnetism. mdpi.com The demonstration of field-induced single-molecule magnet behavior in the cobalt complex of the related fpo ligand highlights the potential of this class of compounds. mdpi.com By rationally designing ligands like this compound, chemists can aim to create new SMMs with higher energy barriers and operating temperatures, bringing their practical application in technologies such as high-density information storage, quantum computing, and spintronics closer to reality. mdpi.comrsc.org

Development of Chemical Sensors and Recognition Systems

The inherent chelating ability of furan-pyridin-amine scaffolds makes them prime candidates for the development of chemical sensors and molecular recognition systems. mdpi.com The strategic placement of nitrogen and oxygen atoms allows these molecules to bind selectively with various analytes, including metal cations, anions, and small neutral molecules. This binding event can be designed to produce a measurable signal, such as a change in color or fluorescence, forming the basis of a sensor.

Research on analogous structures like pyridine-2,6-dicarboxamide demonstrates their effectiveness as chelating ligands for a range of metal cations and anions. mdpi.comresearchgate.net This suggests that the this compound scaffold can be similarly functionalized to create selective sensors. The furan (B31954) and pyridine rings can be modified with different substituents to tune the electronic properties and steric environment of the binding pocket, thereby enhancing selectivity for a specific target analyte.

Table 1: Potential Analytes for Furan-Pyridin-2-amine Based Sensors

| Analyte Class | Specific Examples | Basis for Recognition |

|---|---|---|

| Metal Cations | Cu²⁺, Co²⁺, Fe³⁺, Ni²⁺, Pd²⁺ | Coordination with nitrogen and oxygen atoms. mdpi.comresearchgate.net |

| Anions | Halides (F⁻, Cl⁻, Br⁻), Phosphates, Acetates | Hydrogen bonding and electrostatic interactions. mdpi.com |

A study on related 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amine derivatives investigated their hydrogen bonding capabilities, a key mechanism in molecular recognition. scirp.org Quantum chemical calculations identified the specific nitrogen atoms within the pyrimidine (B1678525) ring that act as the primary hydrogen bonding sites. scirp.org This type of fundamental research is crucial for the rational design of recognition systems based on the broader furan-pyridine-amine framework.

Catalytic Organic Transformations and Catalysis Research

Furan-pyridin-amine scaffolds are valuable in catalysis research, primarily due to their ability to act as ligands that can stabilize and activate metal centers for organic transformations. researchgate.net The pyridine nitrogen and furan oxygen can coordinate to a metal ion, forming stable complexes that can catalyze a wide range of reactions. aablocks.com

The versatility of these scaffolds allows for their use in various catalytic systems:

Metal-Catalyzed Reactions: Ruthenium(II) half-sandwich complexes incorporating similar N-heterocyclic ligands have shown high efficiency in the transformation of aldehydes to amides. aablocks.com The ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle. Similarly, copper-catalyzed reactions are often employed for the synthesis of N-substituted pyrroles from diols and primary amines, where the ligand environment is key to the reaction's success. organic-chemistry.org

Metal-Free Catalysis: In some systems, the scaffold itself can participate in the reaction without a metal. An efficient, metal-free catalytic system was developed for the synthesis of furopyridinone derivatives using triethylamine (B128534) as a catalyst. bohrium.com

The development of new synthetic routes often relies on these scaffolds. For instance, a Suzuki coupling reaction between a brominated pyridine and furanboronic acid is a common step in creating these structures, which can then be used in subsequent catalytic applications or further functionalization. acs.orgmdpi.com

Table 2: Examples of Catalytic Transformations Involving Related Scaffolds

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde to Amide | Ruthenium(II) complexes | Benzaldehyde | Amides | aablocks.com |

| Pyrrole Synthesis | Copper/ABNO | Diols and primary amines | N-substituted pyrroles | organic-chemistry.org |

The ability to modify the furan-pyridin-amine backbone allows chemists to fine-tune the steric and electronic properties of the resulting catalyst, optimizing its activity and selectivity for specific organic transformations. nih.gov

Structural and Functional Models for Metalloenzymes

Metalloenzymes are proteins that require metal ions for their catalytic function. The active sites of these enzymes feature metal ions coordinated by amino acid residues in a specific geometry. Furan-pyridin-2-amine and related scaffolds can act as ligands that mimic the coordination environment of these active sites. researchgate.net By creating synthetic small-molecule complexes that replicate the structure and function of metalloenzyme active sites, researchers can gain insight into biological mechanisms and design potent enzyme inhibitors. researchgate.netnih.gov

The furan-pyridin-amine motif can act as a bidentate ligand, using the pyridine nitrogen and furan oxygen to bind to a metal ion. This coordination is analogous to how histidine and other residues bind to metals in enzymes. nih.gov These synthetic models are invaluable for studying enzymatic reactions under controlled conditions, which is often difficult to do with the enzymes themselves.

Furthermore, this scaffold is a key component in the design of metalloenzyme inhibitors. Many enzymes crucial for the survival of pathogens are metalloenzymes, making them attractive drug targets. nih.gov Inhibitors are often designed to chelate the essential metal ion in the active site, rendering the enzyme inactive. For example, compounds with metal-binding groups have been developed as inhibitors for the influenza virus PA endonuclease and for enzymes in parasites like Trypanosoma cruzi. nih.gov The furan-pyridin-amine structure serves as an excellent scaffold for such inhibitors, providing a rigid framework to present the metal-binding groups in the correct orientation to chelate the active site metal. nih.govgoogle.com

Advanced Biological Research Applications of 6 Furan 2 Yl Pyridin 2 Amine Derivatives in Vitro & in Silico Focus

Enzyme Inhibition Mechanisms and Kinetics

The structural motif of 6-(furan-2-yl)pyridin-2-amine has been incorporated into various molecular designs to target specific enzyme active sites. Research has focused on understanding the kinetics and molecular interactions that drive the inhibitory activity of these derivatives against several key enzymes.

The glyoxalase system, particularly the enzyme Glyoxalase I (GLO-I), is a crucial component of cellular detoxification, neutralizing cytotoxic 2-oxoaldehydes that are often produced at high levels in cancer cells due to their high glycolytic activity. nih.gov Inhibition of GLO-I is therefore considered a promising strategy for developing novel anticancer agents. nih.gov

A series of 4,6-diheteroarylpyrimidine-2-amine derivatives, which incorporate the this compound concept, were synthesized and evaluated for their in vitro GLO-I inhibitory activity. ekb.egresearchgate.net The study established a clear structure-activity relationship, revealing that the presence of a furan (B31954) ring and specific chloro substitutions on an adjacent thiophene (B33073) ring were important for enhanced inhibition. ekb.egresearchgate.net Among the synthesized compounds, one derivative demonstrated excellent inhibitory activity against the human GLO-I enzyme, with an IC50 value of 15 µM. ekb.egresearchgate.net Molecular docking studies suggested that the inhibitory mechanism does not involve direct interaction with the catalytic zinc ion in the enzyme's active site, unlike some other classes of inhibitors. ekb.eg This indicates that the potency of these derivatives arises from other specific interactions within the active site, and structural optimization could lead to the design of even more potent GLO-I inhibitors. ekb.eg

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govresearchgate.net They are involved in numerous physiological and pathological processes, and specific isoforms, such as hCA I, II, IX, and XII, are established therapeutic targets. nih.govtandfonline.com

Derivatives containing the 2-aminopyridine (B139424) scaffold have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. Studies on 2-amino-3-cyano-4-heteroarylpyridine compounds showed inhibitory activity against the cytosolic isoforms hCA I and hCA II. tandfonline.com The mechanism of CA inhibition can vary. One well-established mechanism for sulfonamide-based inhibitors involves the direct binding of the sulfonamide group to the zinc ion in the enzyme's active site. tandfonline.com Another proposed mechanism, relevant for non-sulfonamide compounds like phenols and polyamines, involves the inhibitor anchoring to the zinc-coordinated water molecule or hydroxide (B78521) ion. tandfonline.com

In a study of pyrrol-2-one derivatives bearing a sulfonamide group, potent inhibition was observed against cytosolic isoforms hCA I and II, as well as the tumor-associated isoforms hCA IX and XII. nih.gov The inhibition constants (Kᵢ) for these compounds were in the nanomolar range, demonstrating high efficacy. nih.gov For instance, certain compounds showed Kᵢ values as low as 1.9 nM against the tumor-associated hCA IX. nih.gov This highlights the potential for designing derivatives of this compound that incorporate a sulfonamide moiety to target these enzymes effectively.

Receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are critical mediators of signaling pathways that control cell proliferation, differentiation, and angiogenesis. cardiff.ac.ukresearchgate.net Their dysregulation is a hallmark of many cancers, making them prime targets for anticancer drug development. nih.govrsc.org

Derivatives built upon scaffolds structurally related to this compound have shown significant promise as potent inhibitors of these kinases. For example, a series of 6-substituted thieno[3,2-d]pyrimidine (B1254671) analogues were developed as dual inhibitors of EGFR and VEGFR-2. cardiff.ac.uk One of the most potent compounds in this series exhibited IC₅₀ values of 2.5 nM against EGFR and was also a strong inhibitor of tubulin polymerization. cardiff.ac.uk Another derivative from the same study showed potent EGFR inhibitory activity with an IC₅₀ of 30 nM. cardiff.ac.uk

Similarly, chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines, which also share structural similarities, were identified as effective EGFR inhibitors, with the most potent compounds displaying IC₅₀ values in the low micromolar range (0.12 to 0.27 µM). researchgate.net These findings underscore the potential of the furan-pyrimidine/pyridine (B92270) core as a template for designing potent single-target or dual-target kinase inhibitors.

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, and its selective inhibition is a key strategy for treating inflammatory diseases while avoiding the gastrointestinal side effects associated with non-selective COX-1 inhibition. mdpi.com The development of selective COX-2 inhibitors often relies on pharmacophore modeling, which identifies the essential structural features required for potent and selective binding.

Key pharmacophoric features of well-known COX-2 inhibitors like celecoxib (B62257) and rofecoxib (B1684582) include a central aromatic ring system and a specific side group, often a sulfonamide or a methyl sulfonyl moiety, which fits into a secondary pocket in the COX-2 active site that is absent in COX-1. mdpi.comacs.org While no direct studies on the COX-2 inhibitory activity of this compound itself were identified, its structure represents a viable scaffold for in silico pharmacophore design.

Computational studies could be employed to design derivatives that mimic the pharmacophoric features of established COX-2 inhibitors. nih.gov This would involve modifying the this compound core by introducing substituents that fulfill the requirements of the COX-2 pharmacophore model. For instance, a para-sulfonamide or a similar group could be added to an appended phenyl ring to target the selective binding pocket of the COX-2 enzyme. Such in silico approaches, including quantitative structure-activity relationship (QSAR) and molecular docking, are instrumental in identifying promising candidates for synthesis and subsequent in vitro testing. mdpi.comresearchgate.net

Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR)

Receptor Antagonism Studies

In addition to enzyme inhibition, derivatives of this compound have been extensively studied for their ability to act as antagonists at key cell surface receptors, demonstrating high affinity and selectivity.

The adenosine (B11128) A₂A receptor is a G protein-coupled receptor that has been identified as a significant therapeutic target for neurodegenerative disorders like Parkinson's disease as well as for cancer immunotherapy. mdpi.com Consequently, the development of potent and selective A₂A antagonists is an area of intense research.

Using pharmacophore models designed from known non-xanthine A₂A antagonists, a class of compounds based on a 2-amino-6-furan-2-yl-nicotinonitrile core was synthesized and evaluated. nih.gov This research revealed that the presence of a furan ring, as opposed to a phenyl ring, was beneficial for achieving high affinity for the A₂A receptor. nih.gov Several compounds from this series displayed exceptional potency, with Kᵢ values in the low nanomolar and even sub-nanomolar range, along with good selectivity over other adenosine receptor subtypes (A₁, A₂B, and A₃). nih.gov

In another line of research, derivatives of 4-(furan-2-yl)quinazolin-2-amine were identified as highly effective A₂A receptor antagonists. mdpi.com The parent compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, showed a high affinity with a Kᵢ value of 20 nM. mdpi.com Further modifications led to compounds with even greater potency, demonstrating Kᵢ values as low as 5 nM and functional antagonist activity in the micromolar range in a cyclic AMP assay. mdpi.com These studies validate the this compound and related heterocyclic systems as privileged scaffolds for the design of potent A₂A receptor antagonists.

Kisspeptin Receptor (KISS1R) Antagonism

Derivatives of 2-acylamino-4,6-diphenylpyridine have been synthesized and identified as potent antagonists for the Kisspeptin receptor (KISS1R), also known as GPR54. nih.gov This receptor plays a crucial role in modulating sex hormones. nih.gov Through detailed structure-activity relationship (SAR) studies, compound 9l (N-{4-[3-(β-Alanylamino)phenyl]-3-cyano-6-(4-fluoro-2-hydroxyphenyl)pyridin-2-yl}furan-2-carboxamide hydrochloride) was identified with a notable inhibitory concentration (IC₅₀) value of 3.7 nM in a GPR54 binding assay. nih.govnih.gov Another derivative, 15a (N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide hydrochloride), also demonstrated significant antagonistic activity with an IC₅₀ of 3.6 nM. nih.gov These findings underscore the potential of furan-2-carboxamide derivatives as leads for developing novel therapeutics for sex-hormone-dependent diseases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. For instance, in the development of adenosine A2A receptor antagonists, it was found that the presence of a furan group is beneficial for high affinity. acs.orgscilit.com Specifically, 2-amino-6-furan-2-yl-4-substituted nicotinonitriles showed promising results. acs.orgscilit.com

In another study focusing on pyrimidine-based TLR8 modulators, SAR analysis revealed that a 6-trifluoromethyl group and substituents at positions 2 and 4 of the pyrimidine (B1678525) ring are important for activity. nih.gov The substitution with a methylsulfonyl group or a para-hydroxy/hydroxymethyl substituted benzylamine (B48309) at position 2 was found to be essential for potent negative modulation of TLR8. nih.gov

Furthermore, SAR studies on thieno[2,3-c]pyridine (B153571) derivatives as anticancer agents highlighted that a thiomorpholine-substituted compound (6i ) exhibited significant inhibition against multiple cancer cell lines. mdpi.com This indicates that the nature of the substituent on the core structure plays a critical role in determining the biological activity.

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Derivatives of this compound have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines.

A novel series of furan-based compounds was synthesized and evaluated for cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Compounds 4 and 7 from this series demonstrated significant anticancer activity with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov Further investigation revealed that these compounds induce cell cycle arrest at the G₂/M phase and promote apoptosis. nih.gov

In a separate study, dihydro-1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against several leukemia and breast cancer cell lines. nih.gov Compound 4a , featuring a 4-NO₂ group, was particularly effective against the HL60 leukemia cell line with an IC₅₀ of 0.70 µM. nih.gov Derivatives with other substituents like 4-Cl, 4-Br, 4-F, and 4-CF₃ also showed good cytotoxic activity. nih.gov

Additionally, certain pyridine derivatives have shown antiproliferative activity against Dalton lymphoma ascites (DLA) cells, with the presence of OH groups and halogens leading to lower IC₅₀ values. mdpi.com

Computational Drug Design and Target Identification

Pharmacophore modeling and virtual screening are powerful tools in the discovery of new drug candidates. A pharmacophore model for adenosine A2A receptor antagonists was developed by overlapping known non-xanthine type antagonists, leading to the synthesis of a new class of compounds with a 2-amino nicotinonitrile core. acs.orgscilit.com This approach successfully identified potent antagonists. acs.orgscilit.com

In another application, virtual screening was used to identify novel anticancer agents targeting human CDK2. dergipark.org.tr Imidazole (B134444) and 2-amino pyrimidine derivatives were designed and screened, leading to the identification of promising hits. dergipark.org.tr Similarly, a pharmacophore model was constructed to identify novel inhibitors of the SARS-CoV-2 main protease, demonstrating the broad applicability of these computational methods. nih.gov

In silico screening and subsequent lead optimization are integral to modern drug discovery. For instance, in the development of Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors, a screening of a large compound library identified 6-phenylpyridin-2-yl guanidine (B92328) as a starting hit. mdpi.comnih.gov This was followed by the design and synthesis of derivatives and mimetics to improve potency and selectivity. nih.gov

Lead optimization of heterocyclic carbonyloxycarboximidamides as selective antagonists for the human adenosine A3 receptor involved introducing modifications to the pyridine ring, such as adding a methyl group or altering the nitrogen position, to enhance binding affinity. acs.org These strategies are guided by computational predictions to rationally design more effective molecules.

Understanding the molecular interactions between a compound and its biological target is fundamental for rational drug design. Docking studies of furan-based derivatives with the active site of tubulin revealed key interactions. nih.gov For example, the pyridine moiety of compound 4 was shown to form hydrogen bonds with Tyr 228 and Asn 228, while its furan moiety had hydrophobic interactions with Tyr 224. nih.gov

In the context of glyoxalase I inhibitors, molecular docking analysis of pyrimidine derivatives elucidated their binding modes within the enzyme's active site, providing insights into the structure-activity relationships that govern their inhibitory potential. researchgate.net Similarly, docking studies of pyrazole (B372694) derivatives helped to understand their binding to target proteins, revealing important interactions that contribute to their activity. dergipark.org.tr These detailed interaction maps are invaluable for the further optimization of these compounds.

Future Directions and Emerging Research Avenues for 6 Furan 2 Yl Pyridin 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of 6-(furan-2-yl)pyridin-2-amine chemistry is intrinsically linked to the development of more efficient and environmentally friendly methods of synthesis. Current research is focused on moving away from traditional, often harsh, synthetic conditions towards greener alternatives.

One promising approach involves the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov This not only improves efficiency but also minimizes waste. nih.gov Researchers are exploring solvent-free reaction conditions, such as grinding, which further reduces the environmental impact. nih.govresearchgate.net The use of environmentally benign catalysts, like amine-functionalized nanoparticles, is also being investigated to promote reactions with high yields and purity under mild conditions. nih.gov

The development of atom-economical and metal-free approaches is another key goal. rsc.org For instance, methods that avoid heavy metal catalysts and instead utilize readily available and less toxic reagents are highly desirable. rsc.org The exploration of aqueous media as a solvent for synthesis is also gaining traction, offering a safe and ecological alternative to volatile organic solvents. researchgate.net

A summary of emerging sustainable synthetic strategies is presented below:

| Synthetic Strategy | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants in a single step. | Increased efficiency, reduced waste, simplified procedures. nih.gov |

| Solvent-Free Conditions | Reactions conducted by grinding reactants together. | Environmentally friendly, reduced cost, easy setup. nih.govresearchgate.net |

| Green Catalysis | Use of reusable and non-toxic catalysts. | High yields, high purity, mild reaction conditions. nih.gov |

| Metal-Free Approaches | Avoidance of heavy metal catalysts. | Reduced toxicity, lower cost, increased sustainability. rsc.org |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Safe, non-toxic, environmentally benign. researchgate.net |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

To fully understand the behavior and potential of this compound and its derivatives, researchers are turning to advanced spectroscopic techniques. numberanalytics.com These methods provide detailed insights into the molecule's structure, dynamics, and interactions with other molecules. numberanalytics.com

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful tool for elucidating complex molecular structures and conformations. numberanalytics.com By correlating the signals of different nuclei, 2D NMR can reveal intricate details about the connectivity and spatial arrangement of atoms within the molecule. numberanalytics.com

Surface-enhanced Raman spectroscopy (SERS) is another technique with significant potential. numberanalytics.com SERS can dramatically amplify the Raman signal of molecules adsorbed on metal surfaces, allowing for highly sensitive detection and characterization. numberanalytics.com This could be particularly useful for studying the interactions of this compound with biological targets or in sensing applications. numberanalytics.com

The combination of experimental data from these advanced techniques with computational modeling will be crucial for a comprehensive understanding of the dynamic properties of these compounds. dntb.gov.ua

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and materials science, and the study of this compound is no exception. researchgate.net These computational tools can be used to predict the properties and activities of novel derivatives, significantly accelerating the design and discovery process. researchgate.net

By analyzing large datasets of chemical structures and their corresponding biological activities, ML models can identify key structural features that are important for a desired effect. researchgate.net This information can then be used to design new molecules with enhanced properties. For example, AI can be used to generate novel compounds with dual-target capabilities, potentially leading to more effective therapeutic agents. nih.gov

Quantum chemical methods are also being employed to investigate the electronic properties and reactivity of these molecules. scirp.org These calculations can provide insights into hydrogen bonding interactions and other non-covalent forces that are crucial for molecular recognition and binding. scirp.org

Expanding Applications in Advanced Catalysis and Sensing Platforms

The unique structural features of this compound and its derivatives make them promising candidates for applications in advanced catalysis and sensing. The pyridine (B92270) and furan (B31954) rings can act as chelating ligands for a variety of metal ions, forming stable complexes with potential catalytic activity. mdpi.comresearchgate.net

Derivatives of pyridine-2,6-dicarboxamide, a related scaffold, have been shown to be effective ligands for metal cations and have been explored for their catalytic and biological activities. mdpi.comresearchgate.net Similarly, the furan-2,5-dicarboxamide (B53072) scaffold has been utilized in the design of functional materials, including sensors. mdpi.comresearchgate.net

The development of sensors based on these compounds could have wide-ranging applications, from environmental monitoring to medical diagnostics. mdpi.comresearchgate.net For instance, sensors capable of detecting specific metal ions or small molecules could be designed based on the chelation properties of the this compound core. mdpi.comresearchgate.netresearchgate.net

Design of Targeted Biological Probes for Mechanistic Studies

Understanding the mechanism of action of biologically active compounds is crucial for the development of new drugs. Targeted biological probes based on the this compound scaffold can be invaluable tools for these mechanistic studies.

By attaching a fluorescent tag or other reporter group to the molecule, researchers can visualize its distribution and interactions within cells. Covalent chemical probes, which form a stable bond with their target protein, are particularly useful for identifying the specific binding partners of a compound. escholarship.org